2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
The compound contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known for its strong aromaticity and low toxicity .
Scientific Research Applications
Chemistry and Properties
The chemistry of benzisothiazoles, including compounds like 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been extensively studied. These compounds exhibit a range of physical and chemical properties, and their derivatives are known for various biological activities, including auxin-like, analgesic, antithrombogenic, fungicidal, anti-inflammatory, and diuretic effects (Davis, 1985).
Synthesis and Biological Activity
There has been considerable interest in synthesizing novel derivatives of compounds like 1,3,4-thiadiazoles due to their significant biological activities. Studies have shown that certain derivatives exhibit high cytotoxicity and can stimulate B-cell response, which is crucial for understanding their potential in medical applications (Mavrova et al., 2009).
Application in Heterocyclic Synthesis
Compounds involving 1,3,4-thiadiazoles are integral in the synthesis of various heterocyclic structures. These structures play a vital role in developing new pharmaceuticals and other biologically active compounds. The reactions and properties of these compounds under different conditions have been studied to expand the scope of their applications in synthetic chemistry (Pokhodylo et al., 2018).
Insecticidal Potential
Research into thiadiazole derivatives has also explored their potential as insecticidal agents. For example, some synthesized heterocycles incorporating a thiadiazole moiety have been assessed for their efficacy against the cotton leafworm, highlighting the agricultural applications of these compounds (Fadda et al., 2017).
Transformation into Other Derivatives
The transformation of compounds like saccharin into derivatives of lmidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine has been studied, showcasing the versatility and potential for creating a diverse range of chemical structures from a single compound (Ashby et al., 1978).
Pharmacological Properties
Benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives have been synthesized and tested for their pharmacological properties, including analgesic and antiinflammatory activities. These studies are crucial for developing new drugs and therapeutic agents (Santagati et al., 1994).
Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial properties , suggesting that the compound might interact with bacterial cells as its primary targets.
Mode of Action
It is suggested that similar compounds inhibit the activity of certain enzymes, such as urease . This could imply that 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide might interact with its targets by inhibiting their enzymatic activities, leading to the disruption of essential biological processes.
Biochemical Pathways
Given the potential antimicrobial properties of the compound , it might affect pathways related to bacterial growth and survival.
Result of Action
Based on the potential antimicrobial properties of the compound , it can be inferred that the compound might lead to the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
The 2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to interact with several enzymes, notably urease . The compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide .
Cellular Effects
In cellular systems, this compound may influence cell function by modulating enzyme activity. By inhibiting urease, the compound could potentially disrupt the pH balance within cells, affecting various cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide
Properties
IUPAC Name |
2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S3/c12-10-13-14-11(20-10)19-6-5-15-9(16)7-3-1-2-4-8(7)21(15,17)18/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQYQKAKRAPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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